molecular formula C8H12O B085288 6-Methylbicyclo[4.1.0]heptan-2-one CAS No. 14845-41-1

6-Methylbicyclo[4.1.0]heptan-2-one

Cat. No.: B085288
CAS No.: 14845-41-1
M. Wt: 124.18 g/mol
InChI Key: UEILJFFGJJRFFG-UHFFFAOYSA-N
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Description

6-Methylbicyclo[410]heptan-2-one is an organic compound with the molecular formula C8H12O It is a bicyclic ketone, characterized by a seven-membered ring fused to a three-membered ring, with a methyl group attached to the six-position of the bicyclic structure

Scientific Research Applications

  • Thermal Isomerization Studies : A study explored the thermally induced rearrangement of bicyclic hydrocarbons, including 6-Methylbicyclo[4.1.0]heptan-2-one derivatives. The research highlighted the reaction's stereospecificity and the potential formation of achiral intermediates, crucial for understanding the reaction mechanisms in organic synthesis (Davidson, Gajewski, Shook, & Cohen, 1995).

  • Ionic Hydrogenation : Another study examined the ionic hydrogenation of bicyclic hydrocarbons, including compounds structurally similar to this compound. The research focused on how the introduction of a methyl group influences the hydrogenation rate, offering insights into refining hydrogenation processes (Khotimskaya, Kudryavtsev, Mil'vitskaya, Platé, & Parnes, 1972).

  • Hydroboration Reactions : A study on the oxidative hydroboration of 3-methylbicyclo[4.1.0]hept-3-ene, related to this compound, was conducted. It revealed the formation of stereoisomers, contributing to the understanding of stereoselectivity in hydroboration, a key reaction in organic chemistry (Kazakova, Isaeva, & Bikeev, 1979).

  • Reactions with Metal Catalysts : Research has been conducted on the reactions of 1-methylbicyclo[4.1.0]heptane, a compound structurally related to this compound, with hydrogen over metal catalysts. This study is important for understanding the behavior of such compounds in the presence of catalysts, which has implications in catalytic synthesis (Jackson & Nicolson, 1980).

  • Stereoselectivity in Hydroboration : Another study on the oxidative hydroboration of 3-methylbicyclo[4.1.0]-2-heptene, a structurally similar compound, revealed insights into the stereoselectivity of hydroboration reactions. Understanding such reactions is vital for developing specific synthetic pathways in organic chemistry (Kazakova, Surkova, & Bikeev, 1980).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of

Properties

IUPAC Name

6-methylbicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-8-4-2-3-7(9)6(8)5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEILJFFGJJRFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(=O)C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338483
Record name Bicyclo[4.1.0]heptan-2-one, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14845-41-1
Record name 6-Methylbicyclo[4.1.0]heptan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14845-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[4.1.0]heptan-2-one, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylbicyclo[4.1.0]heptan-2-one
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6-Methylbicyclo[4.1.0]heptan-2-one
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6-Methylbicyclo[4.1.0]heptan-2-one
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6-Methylbicyclo[4.1.0]heptan-2-one
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6-Methylbicyclo[4.1.0]heptan-2-one
Reactant of Route 6
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Q & A

Q1: What is the main focus of the research paper "Photoisomerization of 6-Methylbicyclo[4.1.0]heptan-2-ones"?

A1: While the abstract doesn't provide specific details about the findings, the title itself reveals the core focus of the research: investigating the effects of light on the structure of 6-methylbicyclo[4.1.0]heptan-2-ones. Photoisomerization [] refers to the phenomenon where a molecule absorbs light energy and undergoes a structural rearrangement, resulting in the formation of a different isomer. Therefore, the research likely delves into how light exposure alters the 6-methylbicyclo[4.1.0]heptan-2-one molecule's shape and potentially its properties.

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